molecular formula C10H11BrFNO B042065 4-(4-Bromo-2-fluorophenyl)morpholine CAS No. 513068-89-8

4-(4-Bromo-2-fluorophenyl)morpholine

Cat. No. B042065
CAS RN: 513068-89-8
M. Wt: 260.1 g/mol
InChI Key: LJQJHWZLMLYPJV-UHFFFAOYSA-N
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Description

“4-(4-Bromo-2-fluorophenyl)morpholine” is a chemical compound with the CAS Number: 513068-89-8 . It has a molecular weight of 260.11 and its IUPAC name is 4-(4-bromo-2-fluorophenyl)morpholine .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-2-fluorophenyl)morpholine” is represented by the linear formula C10H11BrFNO . The InChI code for this compound is 1S/C10H11BrFNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 .


Physical And Chemical Properties Analysis

“4-(4-Bromo-2-fluorophenyl)morpholine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The molecular weight of this compound is 260.1 .

Scientific Research Applications

Medicinal Chemistry

4-(4-Bromo-2-fluorophenyl)morpholine: is a compound that can be utilized in the synthesis of various pharmacologically active molecules. Its structure is amenable to further chemical modifications, making it a valuable building block in drug discovery. For instance, its incorporation into larger molecules could lead to the development of new therapeutic agents with potential anti-inflammatory and analgesic properties .

Organic Synthesis

In the field of organic chemistry, 4-(4-Bromo-2-fluorophenyl)morpholine serves as a versatile intermediate. It can undergo reactions such as Suzuki coupling, which is used to form carbon-carbon bonds, thereby enabling the creation of complex organic molecules for further research and development .

Materials Science

This compound’s unique chemical properties can be exploited in materials science for the development of novel materials. Its molecular structure could be integral in creating polymers or coatings with specific characteristics, such as enhanced durability or chemical resistance .

Environmental Science

Research in environmental science could leverage 4-(4-Bromo-2-fluorophenyl)morpholine for the synthesis of compounds that can act as sensors or neutralizers for environmental pollutants. Its reactivity with various environmental contaminants could help in monitoring and cleaning up hazardous substances .

Pharmacology

Pharmacological studies may find 4-(4-Bromo-2-fluorophenyl)morpholine useful as a precursor in the synthesis of molecules that interact with biological systems. It could play a role in the development of drugs that target specific receptors or enzymes within the body .

Biotechnology

In biotechnology, this compound could be used in the design of small molecules that modulate biological pathways or serve as probes to study cellular processes. Its ability to be incorporated into larger bioactive molecules makes it a candidate for developing new biotechnological tools .

Agriculture

The agricultural sector might explore the use of 4-(4-Bromo-2-fluorophenyl)morpholine in the synthesis of new agrochemicals. Its structural framework could be the basis for creating pesticides or herbicides with improved efficacy and lower environmental impact .

Nanotechnology

Finally, in nanotechnology, 4-(4-Bromo-2-fluorophenyl)morpholine could contribute to the creation of nanoscale materials. Its molecular structure might be used to build nanoscale devices or coatings with specific properties, such as high conductivity or reactivity .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statement is H302 . This suggests that it may be harmful if swallowed .

properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQJHWZLMLYPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464118
Record name 4-(4-Bromo-2-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2-fluorophenyl)morpholine

CAS RN

513068-89-8
Record name 4-(4-Bromo-2-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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